Cas no 132185-31-0 (3-Pyridinecarboxylicacid, 1,6-dihydro-1-methyl-6-oxo-,(8R,9R,10R,11S,12S,13R,14R,15S,18S,19S,20S,21S,22R)-10,21,22-tris(acetyloxy)-12-[(acetyloxy)methyl]-13-(benzoyloxy)-5,7,8,9,10,12,13,14,15,17,18,19-dodecahydro-20-hydroxy-8,18,19,20-tetramethyl-5,17-dioxo-8,11-epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridin-14-ylester (9CI))
132185-31-0 structure
Product Name:3-Pyridinecarboxylicacid, 1,6-dihydro-1-methyl-6-oxo-,(8R,9R,10R,11S,12S,13R,14R,15S,18S,19S,20S,21S,22R)-10,21,22-tris(acetyloxy)-12-[(acetyloxy)methyl]-13-(benzoyloxy)-5,7,8,9,10,12,13,14,15,17,18,19-dodecahydro-20-hydroxy-8,18,19,20-tetramethyl-5,17-dioxo-8,11-epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridin-14-ylester (9CI)
CAS-Nr.:132185-31-0
MF:C48H52N2O19
MW:960.928495407104
CID:182282
PubChem ID:164325
Update Time:2025-04-19
3-Pyridinecarboxylicacid, 1,6-dihydro-1-methyl-6-oxo-,(8R,9R,10R,11S,12S,13R,14R,15S,18S,19S,20S,21S,22R)-10,21,22-tris(acetyloxy)-12-[(acetyloxy)methyl]-13-(benzoyloxy)-5,7,8,9,10,12,13,14,15,17,18,19-dodecahydro-20-hydroxy-8,18,19,20-tetramethyl-5,17-dioxo-8,11-epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridin-14-ylester (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Pyridinecarboxylicacid, 1,6-dihydro-1-methyl-6-oxo-,(8R,9R,10R,11S,12S,13R,14R,15S,18S,19S,20S,21S,22R)-10,21,22-tris(acetyloxy)-12-[(acetyloxy)methyl]-13-(benzoyloxy)-5,7,8,9,10,12,13,14,15,17,18,19-dodecahydro-20-hydroxy-8,18,19,20-tetramethyl-5,17-dioxo-8,11-epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridin-14-ylester (9CI)
- 3-Pyridinecarboxylicacid, 1,6-dihydro-1-methyl-6-oxo-,(8R,9R,10R,11S,12S,13R,14R,15S,18S,19S,20S,21S,22R)-10,21,22-tris(acety
- hippocrateine I
- 21,22,24-tris(acetyloxy)-20-[(acetyloxy)methyl]-19-(benzoyloxy)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0~1,20~.0~3,23~.0~7,12~]pentacosa-7,9,11-trien-18-yl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (non-preferred name)
- Evonine, 8-(acetyloxy)-O1-benzoyl-O1,O2-dideacetyl-8-deoxo-O2-((1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)carbonyl)-, (8alpha)-
- 132185-31-0
- [21,22,24-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate
-
- Inchi: 1S/C48H52N2O19/c1-23-24(2)41(56)67-38-36(66-43(58)30-17-18-32(55)50(9)20-30)40(68-42(57)29-14-11-10-12-15-29)47(22-61-25(3)51)39(65-28(6)54)35(63-26(4)52)33-37(64-27(5)53)48(47,46(38,8)60)69-45(33,7)21-62-44(59)31-16-13-19-49-34(23)31/h10-20,23-24,33,35-40,60H,21-22H2,1-9H3
- InChI-Schlüssel: RTDUSTYBGFBJCI-UHFFFAOYSA-N
- Lächelt: O1C2(C)COC(C3=CC=CN=C3C(C)C(C)C(=O)OC3C(C(C4(COC(C)=O)C(C(C2C(C14C3(C)O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC(N(C)C=1)=O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 960.31646
- Monoisotopenmasse: 960.31642743g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 20
- Schwere Atomanzahl: 69
- Anzahl drehbarer Bindungen: 15
- Komplexität: 2190
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 13
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 273Ų
Experimentelle Eigenschaften
- PSA: 273.06
3-Pyridinecarboxylicacid, 1,6-dihydro-1-methyl-6-oxo-,(8R,9R,10R,11S,12S,13R,14R,15S,18S,19S,20S,21S,22R)-10,21,22-tris(acetyloxy)-12-[(acetyloxy)methyl]-13-(benzoyloxy)-5,7,8,9,10,12,13,14,15,17,18,19-dodecahydro-20-hydroxy-8,18,19,20-tetramethyl-5,17-dioxo-8,11-epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridin-14-ylester (9CI) Verwandte Literatur
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
132185-31-0 (3-Pyridinecarboxylicacid, 1,6-dihydro-1-methyl-6-oxo-,(8R,9R,10R,11S,12S,13R,14R,15S,18S,19S,20S,21S,22R)-10,21,22-tris(acetyloxy)-12-[(acetyloxy)methyl]-13-(benzoyloxy)-5,7,8,9,10,12,13,14,15,17,18,19-dodecahydro-20-hydroxy-8,18,19,20-tetramethyl-5,17-dioxo-8,11-epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridin-14-ylester (9CI)) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge